Defluoro Atorvastatin Sodium Salt
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Overview
Description
Defluoro Atorvastatin Sodium Salt is a derivative of Atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an impurity found in the bulk drug and tablets of Atorvastatin . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Atorvastatin Sodium Salt involves the removal of a fluorine atom from the Atorvastatin molecule. One common method for synthesizing Atorvastatin involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The defluoro-hydroxy precursor is produced via this method and is then converted to this compound .
Industrial Production Methods
Industrial production of Atorvastatin, and by extension its derivatives like this compound, involves several key steps. These include ketal deprotection, ester hydrolysis, and counter-ion exchange . The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Defluoro Atorvastatin Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Defluoro Atorvastatin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and analysis of Atorvastatin and its derivatives.
Biology: It is used in studies to understand the metabolic pathways and interactions of statins.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
Defluoro Atorvastatin Sodium Salt, like Atorvastatin, is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol levels.
Desfluoro Atorvastatin: Another impurity in the synthesis of Atorvastatin.
Fluorinated Atorvastatin: A derivative with a fluorine atom, used in various research applications.
Uniqueness
Defluoro Atorvastatin Sodium Salt is unique due to the absence of a fluorine atom, which can significantly alter its chemical properties and interactions. This makes it a valuable compound for studying the effects of fluorine substitution in statins .
Properties
Molecular Formula |
C₃₃H₃₅N₂NaO₅ |
---|---|
Molecular Weight |
562.63 |
Synonyms |
(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.